REACTION_CXSMILES
|
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[N+:11]([C:14]1[CH:26]=[CH:25][C:17]2[N:18]=[C:19]([S:21]([NH2:24])(=[O:23])=[O:22])[S:20][C:16]=2[CH:15]=1)([O-:13])=[O:12]>S(=O)(=O)(O)O>[NH2:11][C:14]1[CH:26]=[CH:25][C:17]2[N:18]=[C:19]([S:21]([NH2:24])(=[O:23])=[O:22])[S:20][C:16]=2[CH:15]=1.[N+:11]([C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([SH:1])[S:3][C:4]=2[CH:10]=1)([O-:13])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
Name
|
6-amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
Name
|
2,2'-bis-benzothiazole disulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=C(S2)S)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |